Dihydromyrcene
Overview
Description
Synthesis Analysis
Dihydromyrcene's synthesis primarily involves the hydration of myrcene, a process that has been refined over the years to improve yield and selectivity. Recent studies have focused on direct and indirect hydration methods, with direct hydration gaining prominence due to its environmental friendliness and lower equipment demands. Ionic liquids and supercritical CO2 have emerged as promising solvents for this process due to their ease of separation and reduced solvent and energy requirements (Cheng Jingjin, 2013).
Molecular Structure Analysis
The molecular structure of dihydromyrcene has been elucidated through various spectroscopic methods. These studies reveal the compound's complex structure, including its double bonds and stereoisomerism. The structure plays a crucial role in its reactivity and the types of chemical reactions it can undergo (Sarkar & Bhowmick, 2014).
Chemical Reactions and Properties
Dihydromyrcene undergoes a variety of chemical reactions, including hydration, oxidation, and cyclization. Its reactivity with ionic liquids for selective hydration to dihydromyrcenol highlights the compound's versatility and the influence of reaction conditions on selectivity and yield (Davey et al., 2010). Additionally, the radiation chemistry of dihydromyrcene, involving electron irradiation, showcases its stability and the potential for creating new compounds through dimerization and isomerization (Brash & Golub, 1967).
Physical Properties Analysis
The physical properties of dihydromyrcene, such as its phase behavior, solubility, and thermal stability, are crucial for its application in various industries. Recent research has delved into its solid-state characterization, revealing insights into its crystalline structure and thermal properties, which are essential for its storage, handling, and application in product formulations (Wang et al., 2016).
Chemical Properties Analysis
The chemical properties of dihydromyrcene, including its reactivity under different conditions and with various chemicals, are a focus of ongoing research. Its epoxidation and the selective hydroboration reactions highlight the compound's utility in synthesizing more complex molecules and its potential in organic synthesis (Schofield et al., 2002). Additionally, its interaction with chloroacetic acids under anhydrous conditions for hydrative cyclization further demonstrates the versatility and potential applications of dihydromyrcene in chemical synthesis (Tanaka & Matsubara, 1977).
Scientific Research Applications
Perfumery and Solvent Research : Dihydromyrcene is primarily used in the production of Dihydromyrcol (DHMOH), a widely-used perfume. Research has focused on two main production approaches: direct and indirect hydration. Recent advancements include the use of novel solvents like ionic liquids and supercritical CO2 for more efficient and environmentally friendly production (Cheng Jingjin, 2013).
Health Applications : Dihydromyricetin, a flavonoid derived from Dihydromyrcene, shows promising health benefits. It exhibits antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory activities. It has potential in treating diabetes, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis, despite its low bioavailability (Hongliang Li et al., 2017); (H. Tong et al., 2019).
Pharmacokinetics and Metabolism : Studies on Dihydromyricetin in rats show it is rapidly distributed in various tissues, predominantly in the gastrointestinal tract, with most unconverted forms excreted in feces. The metabolic pathways include reduction, dehydroxylation, methylation, glucuronidation, and sulfation (Liping Fan et al., 2017).
Clinical Trials : Clinical trials have demonstrated the effectiveness of Dihydromyricetin in improving glucose and lipid metabolism in nonalcoholic fatty liver disease patients, with associated decreases in various inflammatory markers (Shihui Chen et al., 2015).
Radiation Chemistry : Research on the radiation chemistry of Dihydromyrcene reveals its reactions to irradiation, such as loss of unsaturation and cross-linking, which are significant for understanding its stability and potential applications in various fields (J. Brash & M. A. Golub, 1967).
Ionic Liquid Media Research : The direct hydration of Dihydromyrcene to Dihydromyrcenol in ionic liquid media has been studied for its high selectivity and efficiency, demonstrating the potential of ionic liquids in chemical processes (P. Davey et al., 2010).
Safety And Hazards
Future Directions
The global Dihydromyrcene market is projected to reach a certain value by 2028 from a certain value in 2023, growing at a certain CAGR during the forecast, 2023-2028 . The Dihydromyrcene market report focuses on variables affecting market dynamics, distribution channels, key segments, and geographies .
properties
IUPAC Name |
3,7-dimethylocta-1,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNBFMOXDUIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029234 | |
Record name | Dihydromyrcene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,6-Octadiene, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydromyrcene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
2.57 [mmHg] | |
Record name | Dihydromyrcene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dihydromyrcene | |
CAS RN |
2436-90-0 | |
Record name | 3,7-Dimethyl-1,6-octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydromyrcene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Octadiene, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydromyrcene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethylocta-1,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROMYRCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5LA2BUG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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